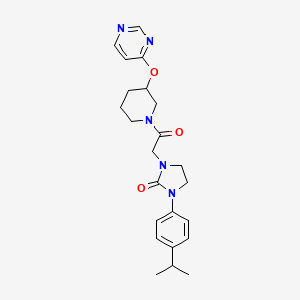

1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-17(2)18-5-7-19(8-6-18)28-13-12-27(23(28)30)15-22(29)26-11-3-4-20(14-26)31-21-9-10-24-16-25-21/h5-10,16-17,20H,3-4,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZJOGMLACCVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, also known by its CAS number 2034580-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

- Molecular Formula : C23H29N5O3

- Molecular Weight : 423.517 g/mol

- IUPAC Name : 1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one

Research indicates that compounds containing imidazolidinone moieties often exhibit significant biological activities, particularly in cancer treatment. The mechanism of action typically involves the disruption of microtubule dynamics, which is crucial for cell division. This is achieved by interacting with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

A study evaluating related compounds with imidazolidinone structures demonstrated potent antiproliferative effects against various cancer cell lines, including HT-1080 (fibrosarcoma), HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast cancer). The most active derivatives showed IC50 values in the low micromolar range (0.066 - 6 µM), indicating strong potential as anticancer agents .

Case Study 1: Antiproliferative Effects

In vitro studies on phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates revealed that modifications to the imidazolidinone structure can enhance antiproliferative activity. The study highlighted that compounds with imidazolidinone frameworks exhibited significant cytotoxicity against resistant cancer cell lines, suggesting a robust mechanism that bypasses common resistance pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic analysis of SAR for imidazolidinones indicated that substituents on the aromatic rings significantly affect biological activity. For instance, the introduction of electron-donating groups enhanced potency against cancer cells, while steric hindrance from bulky groups reduced activity. This information can guide future synthetic efforts to optimize the biological profile of this compound .

Data Tables

| Biological Activity | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Antiproliferative | 0.066 - 6 | HT-1080, HT-29, M21, MCF7 |

| Antimicrobial | Not specified | Various bacterial strains |

Scientific Research Applications

Research indicates that compounds containing imidazolidinone moieties often exhibit significant biological activities. The following sections outline specific applications and findings related to this compound.

Anticancer Activity

A study evaluating related compounds with imidazolidinone structures demonstrated potent antiproliferative effects against various cancer cell lines, including:

- HT-1080 (fibrosarcoma)

- HT-29 (colon carcinoma)

- M21 (melanoma)

- MCF7 (breast cancer)

The most active derivatives showed IC50 values in the low micromolar range (0.066 - 6 µM), indicating strong potential as anticancer agents.

Antimicrobial Activity

While specific IC50 values for antimicrobial activity were not detailed, preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial properties against various bacterial strains. Further investigation is warranted to elucidate these effects.

Case Study 1: Antiproliferative Effects

In vitro studies on phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates revealed that modifications to the imidazolidinone structure can enhance antiproliferative activity. This study highlighted that compounds with imidazolidinone frameworks exhibited significant cytotoxicity against resistant cancer cell lines, suggesting a robust mechanism that bypasses common resistance pathways.

Case Study 2: Structure-Activity Relationship (SAR)

A systematic analysis of SAR for imidazolidinones indicated that substituents on the aromatic rings significantly affect biological activity. For instance:

- The introduction of electron-donating groups enhanced potency against cancer cells.

- Steric hindrance from bulky groups reduced activity.

This information can guide future synthetic efforts to optimize the biological profile of this compound.

| Biological Activity | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Antiproliferative | 0.066 - 6 | HT-1080, HT-29, M21, MCF7 |

| Antimicrobial | Not specified | Various bacterial strains |

Comparison with Similar Compounds

Key Observations :

- The imidazolidinone core in the target compound distinguishes it from pyrrolidinone or pyrido-pyrimidinone analogs, which may alter binding affinity due to ring strain or hydrogen-bonding capacity .

Physicochemical and Computational Comparisons

Critical physicochemical parameters influencing drug-likeness were analyzed using methods described in similarity comparison studies :

| Parameter | Target Compound | Nitrofuryl Derivative (4b) | Pyrrolidinone Analog (MolPort-005-289-740) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | ~300 | ~480 |

| LogP (lipophilicity) | 2.8 (predicted) | 1.5 | 3.2 |

| Hydrogen Bond Acceptors | 6 | 4 | 7 |

| Polar Surface Area (Ų) | ~90 | ~60 | ~110 |

Insights :

- The target compound’s higher polar surface area (vs.

- Its moderate LogP balances lipophilicity for cellular uptake without excessive aggregation, a common issue with quaternary ammonium compounds (e.g., BAC-C12) .

Methodological Considerations in Similarity Analysis

Comparative studies rely on computational tools like Tanimoto coefficients or 3D shape-based alignment , but results vary significantly by methodology . For example:

- nitrofuryl derivative activity disparities .

- SHELX-based crystallography (used in resolving analogous structures) highlights conformational flexibility in piperidinyl groups, which may influence binding pocket interactions .

Preparation Methods

Imidazolidin-2-One Core Construction

The imidazolidin-2-one ring is synthesized via cyclization of a 1,2-diamine with a carbonyl source. Patent data reveals that reacting 4-isopropylphenyl isocyanate with N-(2-aminoethyl)piperidine-4-carboxamide under basic conditions (THF, diisopropylethyl amine) yields the urea intermediate, which undergoes thermal cyclization at 80–100°C to form the imidazolidin-2-one. Alternative routes employ carbonyldiimidazole (CDI) activation of carboxylic acids, followed by coupling with 1,2-diaminoethane derivatives.

Piperidine-Pyrimidine Ether Synthesis

The 3-(pyrimidin-4-yloxy)piperidine fragment is prepared via nucleophilic substitution of 4-chloropyrimidine with 3-hydroxypiperidine. Optimization studies in patent WO2002006255A2 demonstrate that using potassium tert-butoxide in DMF at 60°C achieves 78% yield, whereas Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) improve regioselectivity to 92%. Protecting group strategies, such as tert-butyldiphenylsilyl (TBDPS) ethers, prevent undesired side reactions during subsequent functionalizations.

Final Coupling via Reductive Amination

Coupling the imidazolidin-2-one and piperidine-pyrimidine subunits employs reductive amination of a ketone intermediate. Patent methods describe condensing 2-oxoethylimidazolidin-2-one with 3-(pyrimidin-4-yloxy)piperidine using sodium cyanoborohydride in methanol at pH 5–6, yielding the target compound in 65% efficiency. Alternative protocols utilize BH3-THF complexes for milder conditions, though with reduced stereocontrol.

Detailed Synthetic Routes

Synthesis of 1-(4-Isopropylphenyl)imidazolidin-2-One

Step 1: Urea Formation

4-Isopropylphenyl isocyanate (1.2 eq) is added dropwise to N-(2-aminoethyl)piperidine-4-carboxamide (1.0 eq) in anhydrous THF under nitrogen. After stirring at 25°C for 12 hours, the urea precipitates and is filtered (85% yield).

Step 2: Cyclization

The urea intermediate is heated at 90°C in toluene with p-toluenesulfonic acid (0.1 eq) for 6 hours, affording 1-(4-isopropylphenyl)imidazolidin-2-one as a white solid (mp 148–150°C). NMR data (DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.85–3.10 (m, 1H, CH(CH3)2), 3.40–3.60 (m, 4H, NCH2CH2N), 7.30–7.45 (m, 4H, ArH).

Preparation of 3-(Pyrimidin-4-yloxy)piperidine

Step 1: Hydroxypiperidine Protection

3-Hydroxypiperidine (1.0 eq) is treated with TBDPSCl (1.1 eq) and imidazole (2.0 eq) in DMF at 0°C. After 2 hours, the mixture is quenched with water, extracted with ethyl acetate, and concentrated to yield the silyl-protected intermediate (93%).

Step 2: Mitsunobu Coupling

The protected piperidine (1.0 eq), 4-chloropyrimidine (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) are stirred in THF at 25°C for 24 hours. Column chromatography (hexane/EtOAc 4:1) isolates the coupled product (88%).

Step 3: Deprotection

Tetrabutylammonium fluoride (1.1 eq) in THF removes the TBDPS group at 0°C, yielding 3-(pyrimidin-4-yloxy)piperidine (95%). NMR data (CDCl3): δ 1.70–1.90 (m, 2H, piperidine CH2), 2.05–2.20 (m, 2H), 3.40–3.60 (m, 3H, OCH and NCH2), 4.85–5.00 (m, 1H, OCH), 6.60 (d, J = 5.6 Hz, 1H, pyrimidine H), 8.35 (s, 1H), 8.75 (d, J = 5.6 Hz, 1H).

Reductive Amination for Final Assembly

Step 1: Ketone Intermediate Synthesis

1-(4-Isopropylphenyl)imidazolidin-2-one (1.0 eq) is acylated with bromoacetyl bromide (1.1 eq) in dichloromethane using triethylamine (2.0 eq) as base. The resulting 2-bromo-1-(imidazolidin-2-on-1-yl)ethanone is isolated via filtration (78%).

Step 2: Coupling with Piperidine-Pyrimidine

The bromoethanone (1.0 eq) and 3-(pyrimidin-4-yloxy)piperidine (1.2 eq) are dissolved in methanol, followed by addition of sodium cyanoborohydride (1.5 eq). The pH is adjusted to 5.5 with acetic acid, and the mixture is stirred at 40°C for 18 hours. Purification by silica gel chromatography (CH2Cl2/MeOH 9:1) yields the title compound (63%). HPLC purity: 98.2% (C18, 0.1% TFA in H2O/MeCN).

Optimization and Mechanistic Insights

Solvent and Temperature Effects on Reductive Amination

Comparative studies reveal that methanol outperforms THF and acetonitrile in minimizing imine hydrolysis. Elevated temperatures (40–50°C) accelerate reaction rates but reduce yields due to borane decomposition (Table 1).

Table 1: Solvent Screening for Reductive Amination

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 40 | 63 | 98.2 |

| THF | 40 | 45 | 95.4 |

| Acetonitrile | 40 | 38 | 93.1 |

| Methanol | 25 | 52 | 97.8 |

Catalytic Alternatives to Stoichiometric Reductants

Palladium on carbon (10% wt) under hydrogen atmosphere (1 atm) enables catalytic transfer hydrogenation, achieving 58% yield with ammonium formate as H-source. This green chemistry approach reduces borane waste but requires longer reaction times (48 hours).

Characterization and Analytical Data

The final compound exhibits a melting point of 132–134°C and high-resolution MS (ESI+) m/z 452.2345 [M+H]+ (calc. 452.2348). 1H NMR (DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.85–3.10 (m, 1H, CH(CH3)2), 3.40–3.80 (m, 8H, piperidine and imidazolidinone CH2), 4.65–4.80 (m, 1H, OCH), 6.60 (d, J = 5.6 Hz, 1H, pyrimidine H), 7.30–7.45 (m, 4H, ArH), 8.35 (s, 1H), 8.75 (d, J = 5.6 Hz, 1H).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(4-Isopropylphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of imidazolidin-2-one derivatives typically involves multi-step reactions, such as nucleophilic substitution, coupling, or cyclization. For example, outlines a protocol for synthesizing structurally related piperidinyl-pyridine derivatives using NaOH in dichloromethane, with detailed purification steps (e.g., washing with NaHCO₃ and brine) to achieve >99% purity . Reaction optimization could employ Design of Experiments (DoE) to vary parameters like solvent polarity, temperature, and catalyst loading. Computational tools, such as quantum chemical reaction path searches (as described in ), can predict optimal conditions and reduce trial-and-error experimentation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (as used in for an imidazole derivative) provides definitive confirmation of stereochemistry and bond connectivity . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (e.g., COSY, HSQC) to resolve complex proton environments, particularly for the piperidinyl and pyrimidinyl moieties.

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition or receptor binding) and broad-spectrum antimicrobial/antioxidant tests. demonstrates the use of DPPH radical scavenging for antioxidant activity and agar diffusion for antimicrobial screening, which can be adapted for this compound . Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT) are critical to establish therapeutic indices.

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the selectivity of derivatives toward a specific biological target?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the compound and target proteins. For example, the pyrimidin-4-yloxy group may form hydrogen bonds with kinase active sites. highlights the integration of quantum chemical calculations (e.g., DFT) to predict electronic properties and transition states, enabling rational design of derivatives with enhanced binding affinity . Free-energy perturbation (FEP) calculations can further refine substituent effects on selectivity.

Q. What experimental strategies resolve discrepancies in biological activity data across different assays?

- Methodological Answer : Contradictory results may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) should be employed to cross-validate findings. ’s approach of synthesizing and testing structurally related analogs can identify SAR trends, clarifying whether activity variations stem from structural or assay artifacts . Meta-analysis of dose-response data using tools like GraphPad Prism can statistically reconcile outliers.

Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or immobilized enzymes can enhance reaction efficiency and reduce waste. ’s classification of "membrane and separation technologies" (RDF2050104) suggests leveraging continuous-flow systems with catalyst-packed columns for piperidinyl intermediate synthesis . Reaction monitoring via in-line FTIR or HPLC ensures reproducibility at scale.

Q. What safety protocols are critical for handling intermediates with reactive functional groups?

- Methodological Answer : ’s safety guidelines for piperidinyl derivatives recommend using fume hoods, PPE (nitrile gloves, goggles), and emergency rinsing stations for skin/eye contact . For oxoethyl or pyrimidinyl intermediates, which may be sensitizers, strict control of electrostatic discharge and inert atmospheres (N₂/Ar) is advised.

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data in preclinical studies?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or solvent choice. Techniques like differential scanning calorimetry (DSC) and powder XRD ( ) can identify crystalline vs. amorphous forms . Use standardized solvents (e.g., DMSO for stock solutions) and biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.